N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a complex substitution pattern. The quinazoline core (a bicyclic structure comprising fused benzene and pyrimidine rings) is substituted at positions 2, 3, and 5. Key structural features include:
- Position 2: A sulfanyl (-S-) group linked to a 4-methoxyphenyl-2-oxoethyl moiety.
- Position 3: A 3-methylbutyl (isopentyl) chain, contributing steric bulk and lipophilicity.
- Position 4: A keto (-C=O) group, common in bioactive quinazolines.
Quinazoline derivatives are known for diverse pharmacological activities, including kinase inhibition, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O4S/c1-19(2)15-16-32-28(35)24-14-11-21(27(34)30-22-7-5-4-6-8-22)17-25(24)31-29(32)37-18-26(33)20-9-12-23(36-3)13-10-20/h9-14,17,19,22H,4-8,15-16,18H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVNSQKXOCXPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N=C1SCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, introduction of the thioether linkage, and subsequent functionalization of the carboxamide group. Common reagents used in these reactions include cyclohexylamine, isopentyl bromide, and 4-methoxybenzaldehyde. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the quinazoline core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares its quinazoline core with several analogs reported in the literature. Below is a comparative analysis based on substituents, physicochemical properties, and synthesis strategies:
Table 1: Structural Comparison of Quinazoline Derivatives
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 3-methylbutyl group increases lipophilicity compared to analogs with smaller alkyl chains (e.g., methyl or ethyl). This may enhance membrane permeability but reduce aqueous solubility .
Electron-Withdrawing/Donating Groups :
- The 4-methoxyphenyl moiety in the target compound is an electron-donating group, similar to compound 13b in . This contrasts with the 4-ethoxyphenyl group in ’s compound, where increased alkyl chain length may modulate electronic effects .
Sulfanyl vs. Sulfanylidene: The target compound’s sulfanyl (-S-) group differs from sulfanylidene (-S=) in ’s compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
